N-(2-Methoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide
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Overview
Description
N-(2-Methoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrimidoindole core, and a sulfanylacetamide moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidoindole core, followed by the introduction of the methoxyphenyl group and the sulfanylacetamide moiety. Common reagents used in these reactions include methoxybenzene, indole derivatives, and acetamide. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The methoxy group or other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(2-Methoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide exerts its effects is likely related to its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Methoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide may include other acetamides, pyrimidoindole derivatives, and sulfanyl-containing compounds. Examples include:
- N-(2-Methoxyphenyl)acetamide
- 8-Methyl-5H-pyrimido[5,4-B]indole
- 2-(Sulfanyl)acetamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from other related compounds.
Properties
Molecular Formula |
C20H18N4O2S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H18N4O2S/c1-12-7-8-14-13(9-12)18-19(24-14)20(22-11-21-18)27-10-17(25)23-15-5-3-4-6-16(15)26-2/h3-9,11,24H,10H2,1-2H3,(H,23,25) |
InChI Key |
WZSAEXDTHUGGFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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